![molecular formula C14H17ClN4O B13721871 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is notable for its unique structure, which includes a chlorine atom, a cyclopropylmethyl group, and a morpholine ring.
Méthodes De Préparation
The synthesis of 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps :
Preparation of the Pyrimidine Core: The synthesis begins with the preparation of the pyrimidine core.
Chlorination: The pyrimidine core is then chlorinated using phosphorus oxychloride to introduce the chlorine atom at the desired position.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction.
Morpholine Ring Addition: Finally, the morpholine ring is added via a nucleophilic aromatic substitution reaction.
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic aromatic substitution reactions, particularly at the chlorine atom position.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in medicinal chemistry .
Applications De Recherche Scientifique
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications :
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, which are crucial in cancer treatment.
Biological Research: The compound is used in studies related to apoptosis, as it can induce cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency of drug development processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets :
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity.
Apoptosis Induction: It induces apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2.
Comparaison Avec Des Composés Similaires
2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the cyclopropylmethyl group, which may affect its binding affinity and specificity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is widely used as a pharmaceutical intermediate and has applications in the synthesis of kinase inhibitors.
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate: Used in organic synthesis and medicinal chemistry, it differs in the ester group attached to the pyrimidine ring.
The unique combination of the chlorine atom, cyclopropylmethyl group, and morpholine ring in this compound contributes to its distinct chemical properties and biological activities .
Propriétés
Formule moléculaire |
C14H17ClN4O |
|---|---|
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-[2-chloro-7-(cyclopropylmethyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C14H17ClN4O/c15-14-16-12(18-5-7-20-8-6-18)11-3-4-19(13(11)17-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2 |
Clé InChI |
ICOZETLYHQDMON-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=CC3=C2N=C(N=C3N4CCOCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


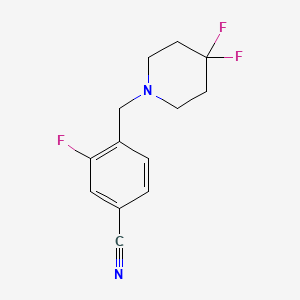
![cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL](/img/structure/B13721801.png)

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
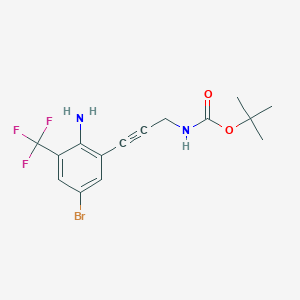
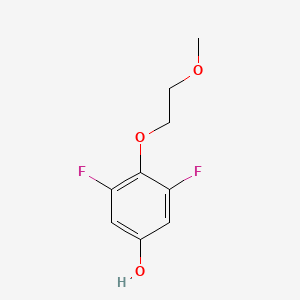
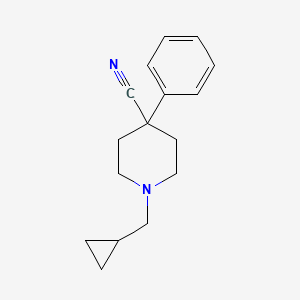
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
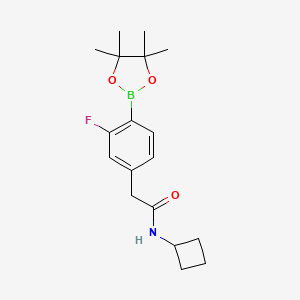
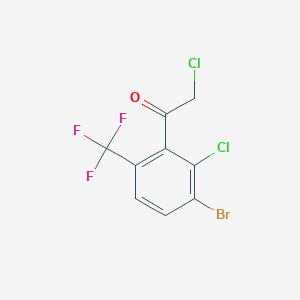
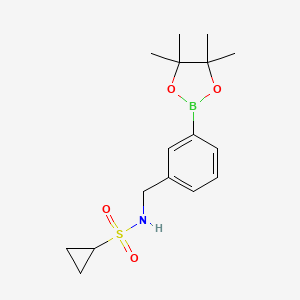
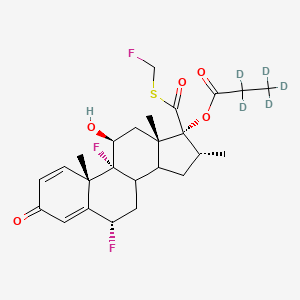
![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)
